4,4-Dimethoxy-2-butenal
Overview
Description
4,4-Dimethoxy-2-butenal is a chemical compound that serves as a starting material in various synthetic applications. It is a versatile building block used in the synthesis of conjugated dienes and dienals, which are important for constructing other natural products . The compound has been utilized in the preparation of 1,3-diols with unsymmetrical substituents, showcasing its utility in organic synthesis .
Synthesis Analysis
The synthesis of 4,4-Dimethoxy-2-butanone, a closely related compound, involves a three-step process starting with sodium and methanol. The first step is the preparation of sodium methoxide in methanol, followed by a Claisen reaction with acetone and methyl formate to produce sodium formyl acetone. The final step is an acetylizing reaction in methanol with sulfuric acid, yielding 4,4-dimethoxy-2-butanone with a high purity of 98.7% . This synthesis route may provide insights into the synthesis of 4,4-Dimethoxy-2-butenal.
Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxy-2-butenal is not directly discussed in the provided papers. However, related compounds with dimethoxy substituents have been analyzed. For instance, the crystal structure of 1,1-dimethoxy-4,4-bis(phenylamino)-3-buten-2-one shows π-delocalization and the formation of parallel infinite chains through N-H…O hydrogen bonds . Such structural features might be relevant when considering the reactivity and molecular interactions of 4,4-Dimethoxy-2-butenal.
Chemical Reactions Analysis
4,4-Dimethoxy-2-butenal has been used as a precursor for the synthesis of various conjugated dienes and dienals. The deacetalization of dimethoxyalkadienes derived from 4,4-Dimethoxy-2-butenal yields dienals, which are naturally occurring compounds and valuable synthons for further transformations . Additionally, the compound's reactivity with hydrazine hydrate and phenyl hydrazines has been explored, leading to the formation of pyrazoles and naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethoxy-2-butenal are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that 4,4-Dimethoxy-2-butenal would exhibit properties typical of α,β-unsaturated aldehydes, such as reactivity in conjugate addition reactions and the potential for hydrogen bonding due to the aldehyde functional group . The dimethoxy groups may also influence the compound's solubility and stability.
Scientific Research Applications
Synthesis of Conjugated Dienes and Dienals
4,4-Dimethoxy-2-butenal serves as a starting compound for the synthesis of conjugated dienes and dienals, which are pivotal in the formation of natural products. This compound is utilized to develop methods for creating dimethoxyalkadienes through deacetalization, yielding dienals with high efficiency. These dienals and dienes are essential for constructing various natural products, indicating the compound's utility in organic synthesis and natural product chemistry (Badanyan et al., 2001).
Preparation of 1,3-Diols with Unsymmetrical Substituents
Another application involves the reduction of 4,4-dimethoxy-2-butanone, closely related to 4,4-dimethoxy-2-butenal, by Yamadazyma farinosa IFO 10896, leading to the preparation of (R)-4,4-dimethoxy-2-butanol. This compound is then converted to 6-hepten-2,4-diol isomers, showcasing its role in synthesizing complex molecules with unsymmetrical substituents, valuable in various chemical syntheses (Yamazaki et al., 2000).
Development of Fine Chemicals
4,4-Dimethoxy-2-butanone, closely related to 4,4-dimethoxy-2-butenal, has been explored for its potential in developing fine chemicals. Its applications extend to the production of high-potential compounds such as 2-chloro-3-amino-4-methylpyridine and 3-hydroxy-3-methyl-1,1-dimethoxybutane. The versatility of 4,4-dimethoxy-2-butanone in synthesizing various chemicals underscores the potential utility of 4,4-dimethoxy-2-butenal in similar contexts (Cheng, 2005).
Arylation Reactions
4,4-Dimethoxy-2-butenal and its derivatives find applications in arylation reactions, such as the reaction with arenediazonium tetrafluoroborates in the presence of Pd(OAc)2. This process yields protected 4-arylbutenals, demonstrating the compound's utility in facilitating arylation reactions, which are fundamental in organic synthesis and pharmaceutical chemistry (Zaragoza & Heinze, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4,4-dimethoxybut-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFHAFJGQZSFKT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-2-butenal | |
CAS RN |
4093-49-6 | |
Record name | Fumaraldehyde mono(dimethylacetal) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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